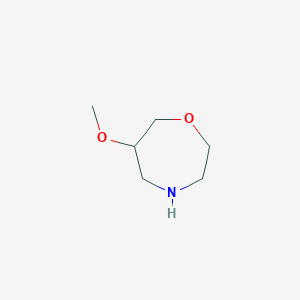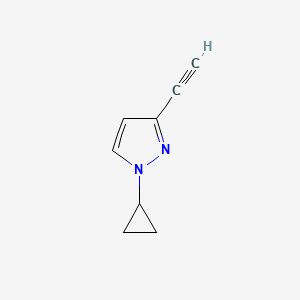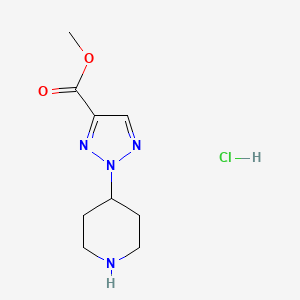
methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride is a chemical compound with the following structure:
Structure: CH3N3C(O)OC(N1CCCCC1)Cl
This compound combines a triazole ring with a piperidine moiety, making it interesting for various applications.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride. One common approach involves the reaction of piperidine with 4-azidobutyric acid followed by esterification with methanol. The resulting intermediate is then cyclized to form the triazole ring.
Reaction Conditions:Step 1: Piperidine reacts with 4-azidobutyric acid in the presence of a suitable catalyst (e.g., triethylamine) to form the intermediate.
Step 2: Esterification occurs by treating the intermediate with methanol and an acid catalyst (e.g., HCl).
Step 3: Cyclization of the ester intermediate yields the target compound.
Industrial Production: Industrial-scale production typically involves optimization of the synthetic route, purification, and isolation of the final product.
Analyse Des Réactions Chimiques
Methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various reactions:
Reduction: Reduction of the azide group to an amine.
Substitution: Nucleophilic substitution at the triazole ring.
Ester Hydrolysis: Hydrolysis of the ester group.
Common reagents include reducing agents (e.g., LiAlH₄), nucleophiles (e.g., amines), and acids (e.g., HCl).
Applications De Recherche Scientifique
This compound finds applications in:
Chemical Research: As a building block for triazole-containing molecules.
Medicinal Chemistry: Potential drug candidates due to its structural features.
Bioconjugation: Used in bioorthogonal chemistry for labeling and imaging.
Mécanisme D'action
The exact mechanism of action for methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride depends on its specific application. It may interact with cellular targets or participate in chemical reactions.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C9H15ClN4O2 |
|---|---|
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
methyl 2-piperidin-4-yltriazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H14N4O2.ClH/c1-15-9(14)8-6-11-13(12-8)7-2-4-10-5-3-7;/h6-7,10H,2-5H2,1H3;1H |
Clé InChI |
CDXZIKNQYMITOF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NN(N=C1)C2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-2-[(3R,4R)-1-methanesulfonyl-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13516547.png)


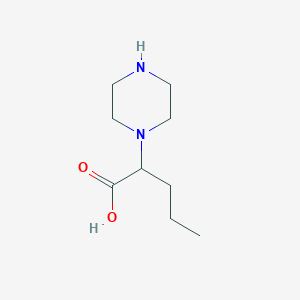
![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13516578.png)
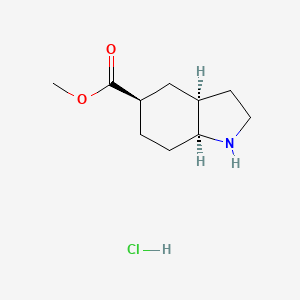
![Methyl7-chloropyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13516586.png)

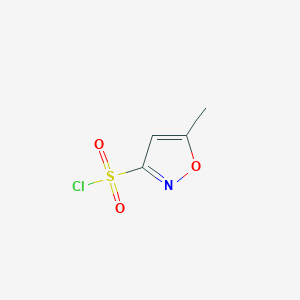

![4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B13516600.png)

